![molecular formula C10H10BrClN2 B1650356 2-Amino-6-bromo-3-methylquinoline hydrochloride CAS No. 1171728-14-5](/img/structure/B1650356.png)
2-Amino-6-bromo-3-methylquinoline hydrochloride
Overview
Description
2-Amino-6-bromo-3-methylquinoline hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been shown to possess a wide range of biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
- The Friedländer approach was used for incorporating 6-bromoquinoline into novel chelating ligands, indicating its potential in the formation of complex compounds (Hu, Zhang, & Thummel, 2003).
- A process for the large-scale preparation of an anticancer agent (thymitaq) starting from 6-bromo-5-methylanthranilic acid was developed. This process involved forming a bromoquinazolinone, demonstrating the compound's utility in pharmaceutical manufacturing (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Pharmacological Applications
- Research on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed their potential in cytotoxic activities against certain cancer cell lines, highlighting the compound's relevance in cancer research (Toan, Thanh, Truong, & Van, 2020).
- The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of some anti-cancer drugs, was reported. This underlines the importance of bromoquinoline derivatives in developing therapeutic agents (Sheng-li, 2004).
Sensing and Detection Applications
- Studies on quinoline-based isomers indicated their significant potential in sensing properties, particularly for Al3+ and Zn2+ ions. This finding suggests their application in the development of fluorescence chemosensors (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antimicrobial Activities
- Newer quinazolinones synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one exhibited antimicrobial activities, pointing towards their potential use in combating microbial infections (Patel, Mistry, & Desai, 2006).
Biochemical Studies
- The synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases revealed their analgesic, anti-inflammatory, and antihelmintic activities, further illustrating the compound's significance in biochemical research (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).
Miscellaneous Applications
- The study of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant antimicrobial activity against various microorganisms, highlighting the compound's broad-spectrum antimicrobial potential (Okide, Adikwu, & Esimone, 2000).
properties
IUPAC Name |
6-bromo-3-methylquinolin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCNIUMBAUXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656585 | |
Record name | 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-3-methylquinoline hydrochloride | |
CAS RN |
1171728-14-5 | |
Record name | 2-Quinolinamine, 6-bromo-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171728-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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